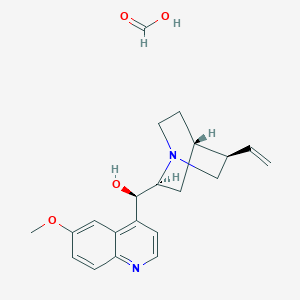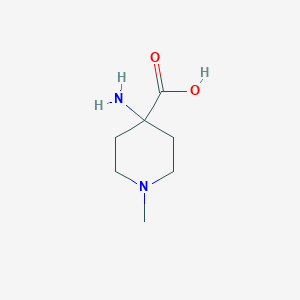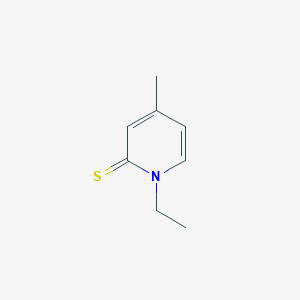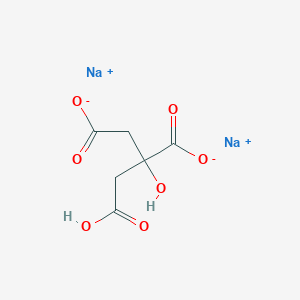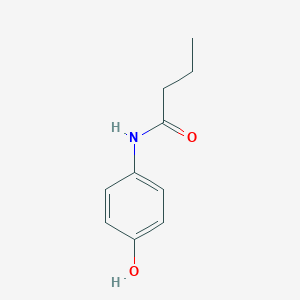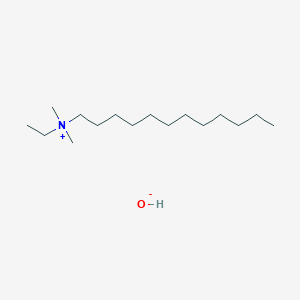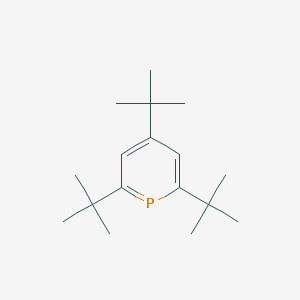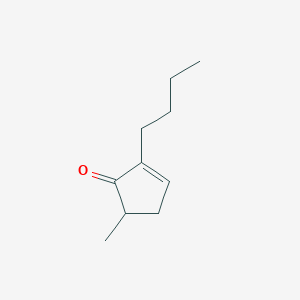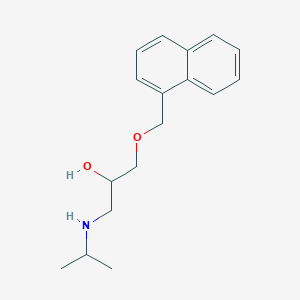
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-, also known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 and has since been used in various studies to investigate the mechanism of action and physiological effects of different signaling pathways.
Wirkmechanismus
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- works by inhibiting the activity of the protein Rac1, which is a member of the Rho GTPase family. Rac1 plays a key role in regulating cell migration, invasion, and adhesion. By inhibiting Rac1, 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- can block these processes and prevent cancer cells from spreading.
Biochemische Und Physiologische Effekte
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth and survival of cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been shown to regulate the activity of various signaling pathways, including the Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- is that it is a small molecule inhibitor, which makes it easy to use in lab experiments. It is also relatively stable and has a long shelf life. However, one limitation of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-. One area of interest is the development of new inhibitors that target other members of the Rho GTPase family. Another area of interest is the development of new therapies that use 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- or other inhibitors to treat cancer and other diseases. Finally, there is a need for further research to better understand the mechanism of action and physiological effects of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- and other small molecule inhibitors.
Synthesemethoden
The synthesis of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- involves a series of chemical reactions. The starting material is 1-naphthol, which is reacted with 1-bromo-3-chloropropane to form 1-(1-naphthyl)-3-chloropropane. This intermediate is then reacted with isopropylamine to form 1-(isopropylamino)-3-(1-naphthyl)-propane. Finally, this compound is reacted with sodium hydride and 1-bromo-2-methoxyethane to form 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- has been used in various scientific studies to investigate the role of different signaling pathways in various physiological processes. For example, it has been used to study the role of the Rho GTPase pathway in cancer cell migration and invasion. It has also been used to study the role of the Akt pathway in regulating cell growth and survival.
Eigenschaften
CAS-Nummer |
19343-21-6 |
|---|---|
Produktname |
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- |
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
1-(naphthalen-1-ylmethoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-10-16(19)12-20-11-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,18-19H,10-12H2,1-2H3 |
InChI-Schlüssel |
CGWQTISTAGCHPU-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COCC1=CC=CC2=CC=CC=C21)O |
Kanonische SMILES |
CC(C)NCC(COCC1=CC=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



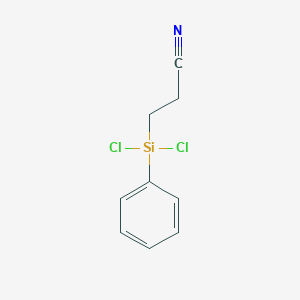
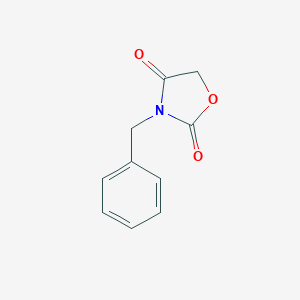
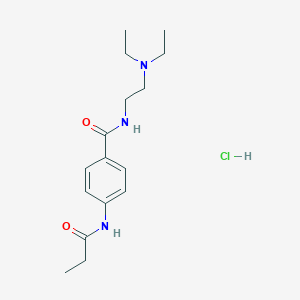
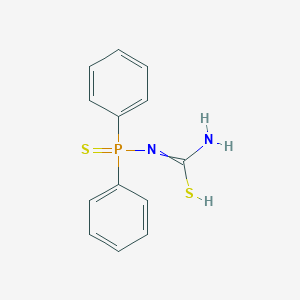
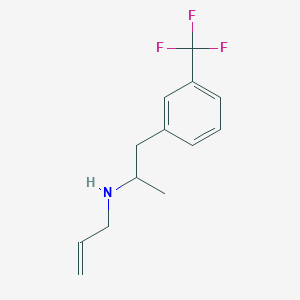
![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)
